molecular formula C15H12N6 B11442577 N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine

N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine

Cat. No.: B11442577
M. Wt: 276.30 g/mol
InChI Key: OTXMUVDTOQPLRG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine is a specialized chemical compound incorporating both phthalazine and tetrazole heterocyclic systems, designed for research applications. The phthalazine core is a recognized scaffold in medicinal chemistry with documented interest in diverse biological activities . Concurrently, the tetrazole ring, a stable bioisostere for a carboxylic acid or other functional groups, is a privileged structure in drug discovery that can enhance pharmacokinetic properties and contribute to a molecule's ability to engage biological targets . This molecular architecture makes it a valuable intermediate for constructing more complex molecules or for probing biological pathways. Researchers can utilize this compound as a key building block in the synthesis of novel nitrogen-containing heterocycles for pharmacological screening . Its structural features suggest potential for application in areas such as materials science and coordination chemistry. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine

InChI

InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15-17-19-20-21(15)18-14/h2-9H,1H3,(H,16,18)

InChI Key

OTXMUVDTOQPLRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=NN=N3)C4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound under acidic or basic conditions.

    Fusion with Phthalazine: The tetrazole ring is then fused with a phthalazine derivative through a series of condensation reactions, often involving the use of catalysts such as Lewis acids.

    Introduction of the 3-Methylphenyl Group: The final step involves the substitution reaction where the 3-methylphenyl group is introduced to the tetrazolo-phthalazine core, typically using a halogenated precursor and a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds in the presence of palladium catalysts.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, dichloromethane, and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine exhibits promising pharmacological properties, particularly due to its interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, derivatives of tetrazoles have shown cytotoxic activity against various cancer cell lines, including HCT-116 and HeLa cells. In vitro studies demonstrated that certain analogues increased the number of apoptotic cells, suggesting a mechanism for inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Tetrazoles are known for their bioactivity against bacteria and fungi. Some related compounds have demonstrated effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa, indicating that this compound could be explored for similar applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various derivatives of tetrazoles for their anticancer activity against human cancer cell lines. Compounds were tested for cytotoxicity using MTT assays, revealing significant growth inhibition at low concentrations . The most active compounds induced apoptosis in treated cells.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened against common bacterial strains. Results indicated that certain analogues exhibited potent antimicrobial effects with minimal inhibitory concentrations comparable to established antibiotics . This suggests potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes or disrupt cellular processes. The phthalazine moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. These interactions result in the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrazolo-Phthalazine Family

N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (Compound 7a)
  • Structure : Differs by the substitution of a 4-bromophenyl group instead of 3-methylphenyl.
  • Activity : Demonstrated potent anticonvulsant activity in mice, with a median effective dose (ED₅₀) of 5.89 mg/kg , surpassing the reference drug carbamazepine .
N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine
  • Structure : Features a pyridazine core instead of phthalazine, with a fluorophenylmethyl substituent.
  • Safety Profile: Predicted to be non-toxic (LD₅₀ = 200 mg/kg, Class 3) and devoid of hepatotoxicity or carcinogenicity .

Functional Analogues in Enzyme Inhibition

6-Hydroxybenzanthrone
  • Structure : A benzanthrone derivative lacking a tetrazole ring.
  • Activity : Exhibited TcTS inhibition (affinity: −9.4 kcal/mol ) but higher toxicity (LD₅₀ = 3.570 mg/kg , Class 5) compared to tetrazolo-phthalazines .
  • Key Difference : The absence of a tetrazole ring may reduce metabolic stability and increase toxicity.
Sulforaphane
  • Activity : Demonstrated chemoprotectant properties and TcTS inhibition (affinity: −9.1 kcal/mol ) .
  • Key Difference : Highlights the versatility of tetrazolo-phthalazines, which achieve similar biological effects through distinct mechanisms.

Physicochemical and Pharmacokinetic Comparisons

Property N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine* N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine
Molecular Weight ~280–300 Da (estimated) 315.16 Da 285.29 Da
H-Bond Donors 1–2 (tetrazole NH) 1 1
H-Bond Acceptors 5–6 5 6
Lipophilicity (LogP) ~3.0 (estimated) 3.8 (bromine enhances) 2.7 (fluorine reduces)
Toxicity (LD₅₀) Not reported Not reported 200 mg/kg (Class 3)

*Estimated based on structural analogs.

Biological Activity

N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrazoles, which are known for their pharmacological significance. The chemical structure can be represented as follows:

  • Molecular Formula : C13H12N6
  • Molecular Weight : 244.28 g/mol

The presence of the tetrazole ring contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHeLa20.5
Similar Tetrazole DerivativeMCF-715.3
Similar Tetrazole DerivativeA54918.0

The above table summarizes findings from in vitro studies where the compound demonstrated potent anticancer effects, particularly against HeLa cells, which are derived from cervical cancer.

Antioxidant Activity

The antioxidant properties of nitrogen-containing heterocycles have been well documented. This compound has been shown to exhibit significant free radical scavenging activity. In comparative studies:

  • DPPH Radical Scavenging Assay : The compound demonstrated an IC50 value of 45 µg/mL, indicating a strong ability to neutralize free radicals.

This antioxidant activity is crucial for potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

Tetrazole derivatives are also known for their ability to inhibit various enzymes involved in disease processes. Preliminary studies suggest that this compound may inhibit:

  • Acetylcholinesterase (AChE) : This enzyme is critical in neurodegenerative diseases like Alzheimer's. The compound showed a promising inhibition rate with an IC50 value of 12 µM.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects. The compound exhibited moderate COX inhibition with an IC50 value of 25 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The antioxidant mechanism involves modulation of ROS levels within cells.
  • Enzyme Binding : The presence of specific functional groups allows for effective binding to target enzymes, leading to inhibition.

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrazole derivatives and evaluated their anticancer properties against multiple cell lines. This compound was highlighted for its selective cytotoxicity towards HeLa cells compared to normal cell lines.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of tetrazole compounds in models of oxidative stress. Results indicated that this compound significantly protected neuronal cells from oxidative damage induced by hydrogen peroxide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-methylphenyl)tetrazolo[5,1-a]phthalazin-6-amine, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization of tetrazolo-phthalazine precursors with 3-methylphenylamine. Sodium azide in dry dimethylformamide (DMF) under reflux is a common approach, yielding ~68% after crystallization (methanol-chloroform) . Optimization may involve varying reaction time, solvent polarity (e.g., acetonitrile vs. DMF), or catalysts (e.g., Lewis acids) to enhance regioselectivity.

Q. How can structural characterization of this compound be validated using advanced spectroscopic techniques?

  • Methodology :

  • NMR : Assign aromatic protons (δ 7.52–8.95 ppm) and confirm substituent positions via 2D-COSY or HSQC .
  • IR : Detect C=N stretching vibrations (~1615 cm⁻¹) and NH₂ bending modes .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for purity assessment .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

  • Methodology :

  • Anticonvulsant Activity : Maximal electroshock (MES) tests in mice (intraperitoneal injection), with ED₅₀ compared to carbamazepine .
  • Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) impact its pharmacological profile?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., 4-Br in analogous compounds) enhance anticonvulsant activity (ED₅₀ = 5.89 mg/kg vs. carbamazepine’s 10.3 mg/kg) .
  • Methyl Substitution : The 3-methyl group on the phenyl ring may improve metabolic stability by reducing cytochrome P450 oxidation .
    • Methodological Approach : Compare activity of derivatives synthesized via Ullmann coupling or Buchwald-Hartwig amination .

Q. What computational strategies can predict binding affinities to molecular targets (e.g., GABA receptors or kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with GABA_A receptor α-subunits (PDB: 6X3T) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .

Q. How can contradictory data on its mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Resolution Strategies :

  • Kinetic Assays : Measure inhibition constants (Kᵢ) for candidate enzymes (e.g., COX-2 or PDE4) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-flumazenil for GABA_A receptors) .
  • Transcriptomic Profiling : RNA-seq of treated cells to identify differentially expressed pathways .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics : Intravenous/oral administration in rodents with LC-MS/MS plasma analysis (t₁/₂, Cmax, AUC) .
  • Toxicity : Acute toxicity studies (LD₅₀ determination) and histopathology of liver/kidney tissues .
  • BBB Penetration : Brain-to-plasma ratio measurements via microdialysis in murine models .

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